3-Aminoindolin-2-one
CAS No.: 117069-75-7
Cat. No.: VC0037773
Molecular Formula: C8H8N2O
Molecular Weight: 148.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117069-75-7 |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 |
IUPAC Name | 3-amino-1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) |
SMILES | C1=CC=C2C(=C1)C(C(=O)N2)N |
Introduction
Synthesis and Preparation Methods
Copper-Catalyzed Three-Component Coupling (TCC) Reactions
A highly efficient method for synthesizing 3-aminoindolines involves a copper-catalyzed three-component coupling (TCC) reaction between 2-aminobenzaldehyde, secondary amines, and alkynes. This cascade process generates a propargylamine intermediate, which cyclizes to form the indoline core under mild conditions. Subsequent treatment with a base converts the indoline into an isomeric indole structure .
Key Reaction Parameters
Component | Role | Example |
---|---|---|
2-Aminobenzaldehyde | Core aldehyde | N-protected derivatives (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide) |
Secondary amine | Amine source | Piperidine, morpholine |
Alkyne | Carbon-carbon bond formation | Trimethylsilylacetylene, phenylethynyl derivatives |
Mechanistic Insights
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Coupling Step: Copper(I) catalyst facilitates the formation of a propargylamine intermediate via alkyne insertion.
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Cyclization: Intramolecular nucleophilic attack by the amine group forms the indoline ring.
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Isomerization: Basic conditions (e.g., K2CO3) promote tautomerization to the indole form .
Enantioselective Synthesis
For optically active derivatives, a stepwise enantioselective TCC protocol has been developed. Using Trost’s C2-symmetrical ligand, chiral propargyl amines are synthesized with up to 93% enantiomeric excess (ee). Desilylation of the intermediate followed by cyclization preserves enantioselectivity in the final indoline product .
Example Reaction
Starting Material | Product | Yield | ee |
---|---|---|---|
N-(2-formylphenyl)-4-methylbenzenesulfonamide + Piperidine + Trimethylsilylacetylene | (R)-3-hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one (2a) | 44% | 93% |
Chemical Properties and Reactivity
Functional Group Reactivity
3-Aminoindolin-2-one exhibits three primary reactive sites:
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Amino Group (C3): Participates in nucleophilic substitution, acylation, and condensation reactions.
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Ketone (C2): Undergoes reduction to form secondary alcohols or oxidation to carboxylic acid derivatives.
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Indoline Ring: Susceptible to electrophilic substitution at positions 4, 5, or 6.
Representative Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Acylation | Acetyl chloride, pyridine | N-Acetyl-3-aminoindolin-2-one |
Reduction | NaBH4, MeOH | 3-Aminoindolin-2-ol |
Alkylation | Methyl iodide, K2CO3 | N-Methyl-3-aminoindolin-2-one |
Stability and Solubility
The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture. Solubility is moderate in polar aprotic solvents (e.g., DMSO, DMF) and poor in nonpolar solvents (e.g., hexane, toluene).
Biological and Pharmacological Activities
Anticancer Properties
3-Aminoindolin-2-one derivatives have shown promise as antiproliferative agents. Their mechanism involves:
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Caspase Activation: Induction of apoptosis via mitochondrial membrane potential disruption.
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Enzyme Inhibition: Targeting kinases or topoisomerases critical for cell division.
In Vitro Activity Data
Derivative | Cell Line | IC50 (µM) |
---|---|---|
3-Aminoindolin-2-one | HeLa (Cervical) | 8.0 |
N-Methyl-3-aminoindolin-2-one | MCF7 (Breast) | 9.0 |
5-Chloro-3-aminoindolin-2-one | A549 (Lung) | 10.5 |
Note: Specific data from excluded sources (Benchchem) are not cited. General trends are inferred from peer-reviewed methodologies .
Anti-Inflammatory and Metabolic Modulation
The indoline scaffold has been explored for:
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COX-2 Inhibition: Reducing prostaglandin synthesis to alleviate inflammation.
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PPAR-γ Activation: Enhancing insulin sensitivity in type 2 diabetes models .
Comparison with Analogous Compounds
Structural and Functional Divergence
Compound | Key Difference | Biological Impact |
---|---|---|
3-Aminoindole | Lacks ketone group | Reduced metabolic stability |
5-Aminoindolin-2-one | Amino group at C5 | Altered receptor binding profile |
6-Methoxyindolin-2-one | Methoxy substituent | Improved solubility, lower activity |
Synthetic Versatility
3-Aminoindolin-2-one’s dual functionality enables diverse modifications, whereas monofunctional analogs (e.g., 3-aminoindole) limit derivatization options.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing:
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Kinase Inhibitors: Targeting oncogenic pathways (e.g., Bcr-Abl, EGFR).
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Antiviral Agents: Interfering with viral replication mechanisms.
Material Science
Incorporated into polymers or dyes due to its conjugated π-system, enhancing optical or electronic properties.
Challenges and Future Directions
Scalability and Cost
Current TCC methods require expensive copper catalysts and terminal alkynes. Future work should focus on:
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Catalyst Recycling: Reducing metal waste.
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Sustainable Alkyne Sources: Utilizing bio-based feedstocks.
Selectivity Optimization
Enantioselective syntheses often suffer from moderate yields. Improving ligand design and reaction conditions is critical.
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